[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate
Description
The compound [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate is a pyrazole-based derivative featuring a 4-chlorophenylsulfanyl substituent at the pyrazole C5 position, a methyl group at N1, and a phenyl group at C3. The ester moiety consists of a 3,5-bis(trifluoromethyl)benzoate group, contributing significant steric bulk and electron-withdrawing characteristics. This compound is listed in supplier databases under synonyms such as AC1MU1CK and ZINC3047499, indicating its availability for research applications . Pyrazole derivatives are well-documented for their roles in medicinal chemistry, particularly as anti-inflammatory and anticancer agents, though the specific biological activity of this compound remains unreported in the provided evidence .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClF6N2O2S/c1-35-23(38-20-9-7-19(27)8-10-20)21(22(34-35)15-5-3-2-4-6-15)14-37-24(36)16-11-17(25(28,29)30)13-18(12-16)26(31,32)33/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCLYJSXZSGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClF6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with 3,5-bis(trifluoromethyl)benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process is scaled up from laboratory methods, ensuring consistency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dechlorinated compounds.
Scientific Research Applications
[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural and functional analogues can be categorized based on substituent variations at the pyrazole core and ester/aniline groups. Key comparisons are summarized below:
Key Observations:
Substituent Effects on Bioactivity: The anti-inflammatory activity of compound 8d highlights the importance of the trifluoromethyl (CF₃) group at C3 and the aniline substituent. The target compound lacks a CF₃ group at C3 but includes a sulfanyl (S-) linkage at C5. Sulfanyl groups are prone to oxidation, which may influence metabolic stability compared to the sulfonyl (SO₂) group in the acetate analogue .
In contrast, the acetate ester in the analogue offers lower molecular weight and higher solubility . The aniline group in 8d introduces hydrogen-bonding capabilities, which may enhance target binding affinity compared to ester-based derivatives .
Sulfanyl vs. Sulfonyl Groups :
- The sulfanyl group (C5: 4-ClPh-S) in the target compound is less electron-withdrawing than the sulfonyl group (C5: 4-ClPh-SO₂Me) in the acetate analogue. This difference may alter reactivity, with sulfonyl groups offering greater oxidative stability .
Research Implications:
- The trifluoromethyl groups in the benzoate moiety of the target compound could confer metabolic resistance, a trait leveraged in agrochemicals and pharmaceuticals. However, the absence of reported activity necessitates further pharmacological profiling.
Biological Activity
The compound [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate (CAS No. 318289-10-0) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structural Features
The molecular formula of this compound is , and it has a molecular weight of approximately 570.93 g/mol. The structure includes:
- A pyrazole ring , which is known for its diverse biological activities.
- A chlorophenyl sulfanyl group , enhancing lipophilicity and biological interaction potential.
- A trifluoromethylated benzoate moiety , which may contribute to its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the target compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl sulfanyl group in the structure is hypothesized to contribute positively to this activity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Essential for neurotransmission, inhibition of AChE can lead to therapeutic effects in neurodegenerative diseases. Some derivatives have shown promising IC50 values, indicating strong inhibitory potential .
- Urease : The compound's ability to inhibit urease suggests potential applications in treating infections caused by urease-producing bacteria. Studies have reported IC50 values as low as 1.13 µM for structurally related compounds .
Anti-inflammatory and Anticancer Properties
The pyrazole scaffold is recognized for anti-inflammatory and anticancer activities. Previous research has demonstrated that substituted pyrazoles can outperform traditional anti-inflammatory drugs like diclofenac in specific assays . Additionally, compounds with similar structures have been investigated for their anticancer properties, showing effectiveness against various cancer cell lines .
Case Studies
- Docking Studies : Computational docking studies have been employed to predict the binding interactions between the compound and various biological targets. These studies reveal significant interactions with amino acid residues in target proteins, suggesting a mechanism for its biological effects .
- In Vivo Studies : While in vitro results are promising, further evaluation through comprehensive in vivo studies is necessary to confirm the therapeutic potential of this compound against specific diseases.
Synthesis Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the pyrazole ring via hydrazine reaction with a suitable diketone.
- Introduction of the chlorophenyl sulfanyl group through nucleophilic substitution.
- Alkylation reactions to add methyl and phenyl groups.
- Final esterification to form the benzoate moiety.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1-methylpyrazole | Pyrazole ring with chlorophenyl | Antimicrobial |
| 3-(4-Chlorophenyl)-2-propenoic acid | Alkenes with chlorophenyl | Anti-inflammatory |
| 1-(5-(Phenylsulfanyl)-pyrazol) | Sulfanyl substituted pyrazole | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
